molecular formula C21H19N5O3 B356288 6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 628274-86-2

6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B356288
CAS No.: 628274-86-2
M. Wt: 389.4g/mol
InChI Key: MFBHQIKZBJWDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of dipyrido-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves a multi-step process. One common method includes the condensation of appropriate pyrimidine derivatives with 4-methoxybenzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imino and methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as chitinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific structural configuration, which imparts unique biological activities and chemical reactivity. Its methoxybenzyl group, in particular, contributes to its distinct interaction with biological targets and its potential therapeutic applications.

Properties

CAS No.

628274-86-2

Molecular Formula

C21H19N5O3

Molecular Weight

389.4g/mol

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-23-20(27)15-11-16-19(24-17-5-3-4-10-25(17)21(16)28)26(18(15)22)12-13-6-8-14(29-2)9-7-13/h3-11,22H,12H2,1-2H3,(H,23,27)

InChI Key

MFBHQIKZBJWDRG-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC

Canonical SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC

Origin of Product

United States

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